

Physical properties of 2-Methylthiophene-3-thiol, such as boiling and melting points

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methylthiophene-3-thiol

Cat. No.: B1581906

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-Methylthiophene-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiophene-3-thiol is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene scaffold, substituted with both a methyl and a thiol group, imparts a unique combination of reactivity and physical characteristics. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is paramount for its effective synthesis, purification, handling, and application in further research and development. This guide provides a comprehensive overview of these properties, supported by experimental protocols and safety considerations, to empower researchers in their scientific endeavors.

Chemical Identity and Structure

2-Methylthiophene-3-thiol exists in equilibrium with its tautomer, 2-methyl-3(2H)-thiophenethione. This tautomerism is a critical factor influencing its physical properties, particularly its melting point.

- Chemical Formula: $C_5H_6S_2$

- Molecular Weight: 130.23 g/mol
- CAS Number: 2527-76-6[1]

The equilibrium between the thiol and thiophenone forms is influenced by factors such as solvent polarity and temperature. In many contexts, the compound may exist as a mixture of both tautomers.

Caption: Tautomeric equilibrium between **2-Methylthiophene-3-thiol** and 2-methyl-3(2H)-thiophenethione.

Physical Properties: A Summary

The physical properties of **2-Methylthiophene-3-thiol** are summarized in the table below. It is crucial to note the discrepancy in the reported melting points, which is addressed in the subsequent section.

Property	Value	Source(s)
Boiling Point	188-189 °C	[2][3]
Melting Point	-18 °C or 27 °C	[2][3]
Density	1.2 ± 0.1 g/cm ³	
Appearance	Yellow to tan liquid	[2][3]
Odor	Characteristic thiol (rotten egg)	[2][3]
Solubility	Insoluble in water; soluble in most organic solvents (alcohols, ethers, ketones)	[2][3]

Discussion of Physical Properties

Boiling Point

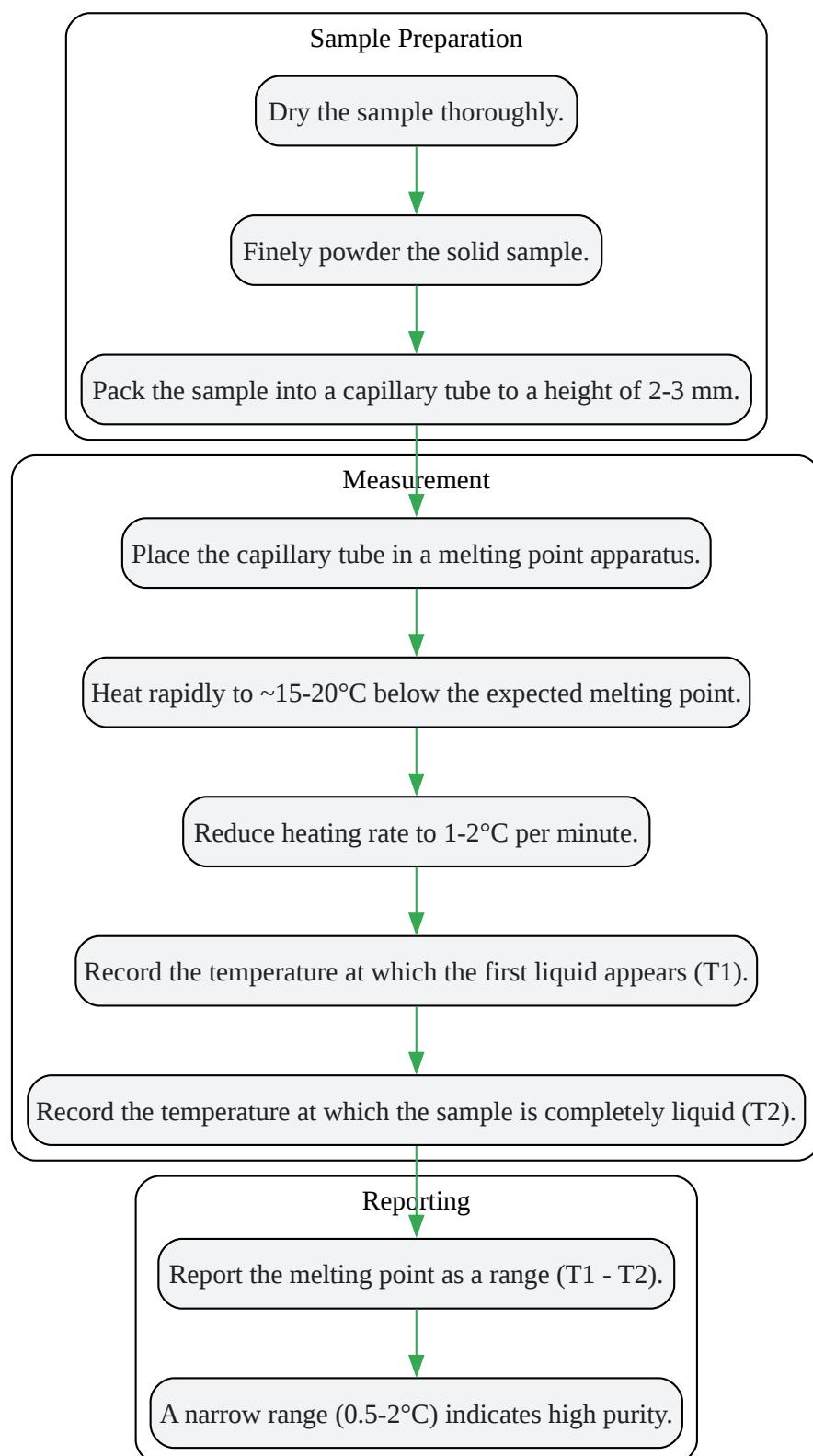
The boiling point of **2-Methylthiophene-3-thiol** is consistently reported in the range of 188-189 °C at atmospheric pressure.[2][3] This relatively high boiling point for a molecule of its molecular weight can be attributed to a combination of factors:

- Dipole-Dipole Interactions: The polar C-S and S-H bonds, along with the overall asymmetry of the molecule, lead to significant dipole-dipole interactions between molecules, requiring more energy to overcome during the transition to the gaseous phase.
- Van der Waals Forces: As a molecule with a relatively large surface area and a polarizable sulfur atom, it exhibits substantial van der Waals forces.
- Hydrogen Bonding: Although weaker than in alcohols, the thiol group can participate in hydrogen bonding, further increasing the intermolecular forces.

Melting Point Discrepancy: The Role of Tautomerism

A notable discrepancy exists in the reported melting points of **2-Methylthiophene-3-thiol**, with values of -18 °C and 27 °C cited in the literature.[2][3] This significant difference is likely attributable to the presence of the two tautomeric forms: the thiol and the thiophenone.

- The -18 °C Melting Point: This lower melting point is likely associated with the thiol tautomer or a mixture of tautomers. The presence of the thiol group allows for some hydrogen bonding, but the overall molecular packing in the solid state may be less efficient.
- The 27 °C Melting Point: The higher melting point is plausibly attributed to the thiophenone tautomer. The thiophenone form possesses a larger dipole moment due to the C=S bond, potentially leading to stronger intermolecular dipole-dipole interactions and a more ordered, stable crystal lattice, which would require more energy to disrupt.


The observed melting point of a particular sample will likely depend on the predominant tautomer present, which can be influenced by the method of synthesis, purification, and the conditions under which the melting point is determined. Researchers should be aware of this phenomenon and consider the possibility of isolating and characterizing each tautomer individually if a precise melting point is critical for their application.

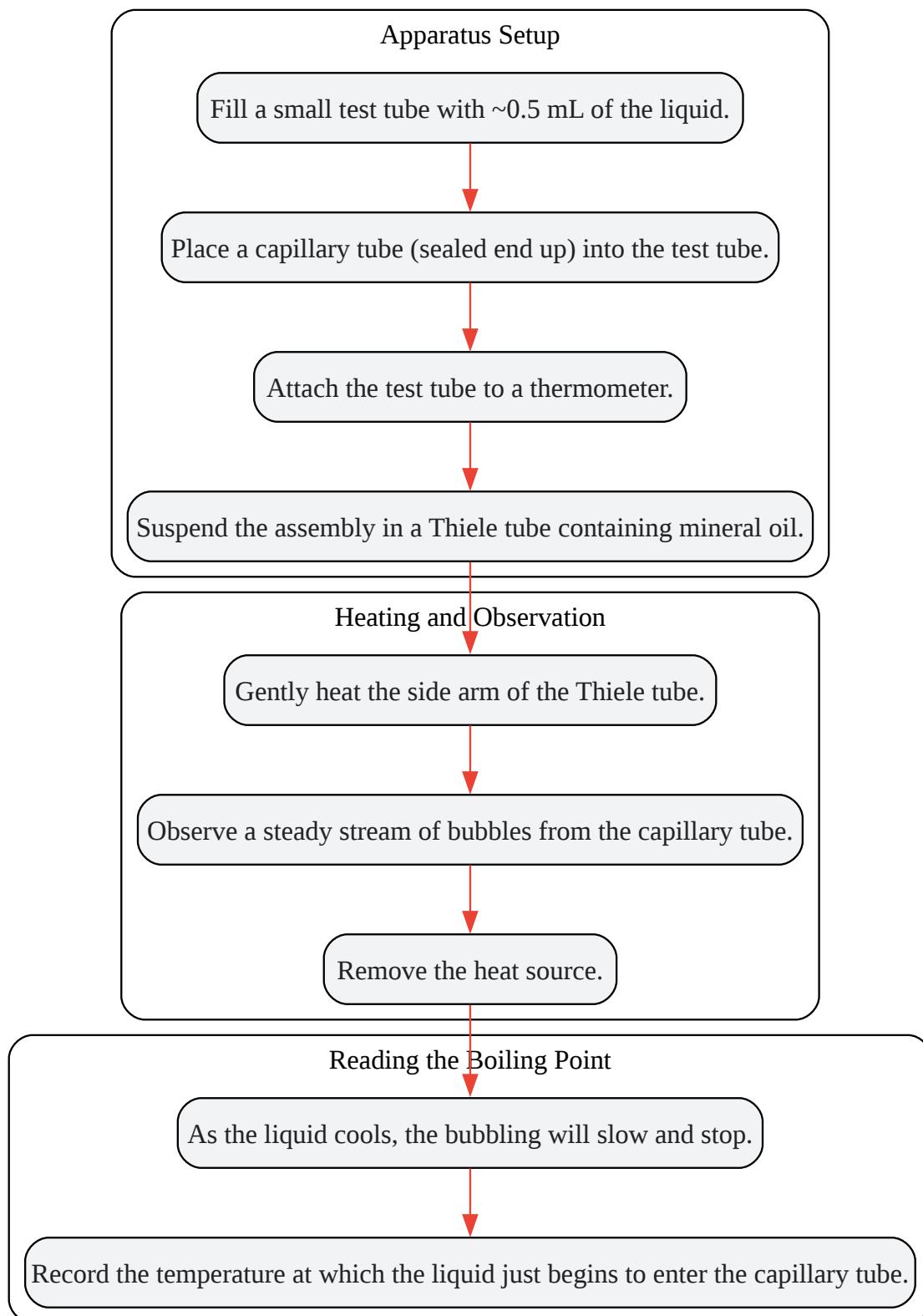
Experimental Determination of Physical Properties

Accurate determination of boiling and melting points is crucial for compound characterization and purity assessment. The following are detailed protocols for these measurements.

Melting Point Determination using a Capillary Method

This method is suitable for determining the melting point of a solid sample. Given the conflicting reports, this procedure can be used to verify the melting point of a synthesized or purchased batch.

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

- Sample Preparation:
 - Ensure the sample of **2-Methylthiophene-3-thiol** is completely dry. The presence of solvents will depress the melting point.
 - Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.
 - Tap the open end of a capillary tube into the powder to fill the bottom of the tube to a height of 2-3 mm. Pack the sample by tapping the sealed end of the capillary on a hard surface.
- Measurement:
 - Insert the capillary tube into a calibrated melting point apparatus.
 - If a literature value is known, heat the apparatus rapidly to about 15-20°C below the expected melting point.
 - Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
 - Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).
- Reporting:
 - The melting point should be reported as a range from the onset to the completion of melting. A pure compound will have a sharp melting range of 0.5-2°C. A broader range suggests the presence of impurities.

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Step-by-Step Protocol:

- Apparatus Setup:
 - Add approximately 0.5 mL of **2-Methylthiophene-3-thiol** to a small test tube.
 - Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
 - Attach the test tube to a thermometer using a rubber band or a small piece of tubing. The bottom of the test tube should be level with the thermometer bulb.
 - Clamp a Thiele tube to a ring stand and fill it with mineral oil to a level above the top of the side arm.
 - Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is below the oil level.
- Heating and Observation:
 - Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner. The convection currents in the oil will ensure uniform heating.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
 - Continue gentle heating until a continuous and rapid stream of bubbles is observed.
- Reading the Boiling Point:
 - Remove the heat source and allow the apparatus to cool slowly.
 - The rate of bubbling will decrease as the liquid cools.

- The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
- Record this temperature as the boiling point.

Spectroscopic Characterization

While a comprehensive library of spectra for **2-Methylthiophene-3-thiol** is not readily available in public databases, its expected spectroscopic features can be predicted based on its structure and the known data for similar compounds.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of the thiol tautomer is expected to show the following signals:

- Thiol Proton (-SH): A broad singlet, typically in the range of 3.0-4.0 ppm. The chemical shift can be variable and concentration-dependent.
- Thiophene Ring Protons: Two doublets in the aromatic region (approximately 6.5-7.5 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a thiophene ring.
- Methyl Protons (-CH₃): A singlet at around 2.2-2.5 ppm.

The thiophenone tautomer would exhibit a different set of signals, notably the absence of a thiol proton and the presence of signals corresponding to the protons on the saturated carbon of the ring.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum of the thiol tautomer would be expected to show five distinct signals:

- Thiophene Ring Carbons: Four signals in the aromatic region (approximately 120-140 ppm). The carbon attached to the sulfur atom and the carbon attached to the thiol group would have distinct chemical shifts.

- Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-20 ppm.

The thiophenone tautomer would show a signal for the C=S carbon at a much lower field (downfield).

FTIR Spectroscopy (Expected)

The infrared spectrum would provide key information about the functional groups present:

- S-H Stretch (Thiol): A weak absorption band in the region of 2550-2600 cm⁻¹. The presence or absence of this peak would be a strong indicator of the predominant tautomer.
- C=C Stretch (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the thiophene ring.
- C-S Stretch: Bands in the fingerprint region, typically around 600-800 cm⁻¹.
- C=S Stretch (Thiophenone): If the thiophenone tautomer is present, a characteristic C=S stretching band would be expected around 1050-1250 cm⁻¹.

Safe Handling and Storage

2-Methylthiophene-3-thiol, like other thiols, requires careful handling due to its pungent odor and potential toxicity. Thiophene and its derivatives are also known to be irritants.

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are mandatory.
- Hand Protection: Wear nitrile or other chemically resistant gloves. Consider double-gloving.
- Body Protection: A lab coat should be worn at all times.

Engineering Controls:

- All work with **2-Methylthiophene-3-thiol** should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
- An eyewash station and safety shower should be readily accessible.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
- Keep away from oxidizing agents.

Disposal:

- All waste containing **2-Methylthiophene-3-thiol**, including contaminated labware and PPE, must be treated as hazardous waste.
- Dispose of in accordance with local, state, and federal regulations. Do not pour down the drain. Contaminated materials can be treated with a bleach solution to oxidize the thiol before disposal.

Conclusion

This technical guide provides a detailed overview of the physical properties of **2-Methylthiophene-3-thiol**, with a particular focus on its boiling and melting points. The discrepancy in the reported melting points highlights the importance of considering tautomerism in the characterization of this compound. The provided experimental protocols for determining these physical properties, along with the expected spectroscopic characteristics and essential safety information, are intended to equip researchers with the knowledge necessary for the confident and safe handling and utilization of **2-Methylthiophene-3-thiol** in their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methyl-3-thiophenethiol [webbook.nist.gov]
- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]
- To cite this document: BenchChem. [Physical properties of 2-Methylthiophene-3-thiol, such as boiling and melting points]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581906#physical-properties-of-2-methylthiophene-3-thiol-such-as-boiling-and-melting-points>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com